molecular formula C20H15N3OS B11122254 2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide

2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11122254
M. Wt: 345.4 g/mol
InChI Key: GNZQCRAKKCQCBA-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the quinoline core.

    Formation of the carboxamide group: This can be done by reacting the carboxylic acid derivative of the quinoline with an amine, in this case, pyridin-2-amine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline or pyridine rings, potentially leading to dihydroquinoline or dihydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products would depend on the specific reactions and conditions used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
  • N-(pyridin-2-yl)quinoline-4-carboxamide
  • 2-(thiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Uniqueness

The presence of both the thiophene and pyridine rings in the structure of 2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-9-10-18(25-13)17-12-15(14-6-2-3-7-16(14)22-17)20(24)23-19-8-4-5-11-21-19/h2-12H,1H3,(H,21,23,24)

InChI Key

GNZQCRAKKCQCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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